molecular formula C10H14N2 B10844217 4-Hept-3-ynyl-1H-imidazole

4-Hept-3-ynyl-1H-imidazole

Cat. No.: B10844217
M. Wt: 162.23 g/mol
InChI Key: UDXIRDIVFQGLKT-UHFFFAOYSA-N
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Description

4-Hept-3-ynyl-1H-imidazole is a substituted imidazole derivative characterized by a hept-3-ynyl chain at the 4-position of the imidazole ring. Imidazole-based compounds are pharmacologically significant due to their role in modulating histamine receptors, particularly the Histamine H3 receptor (H3R), which regulates neurotransmitter release in the central nervous system . This compound has demonstrated notable binding affinity for H3R, with a reported Ki value of 27 nM, making it a candidate for therapeutic applications in neurological disorders . Its structure-activity relationship (SAR) is influenced by the alkyne chain length and substituent positioning, which are critical for receptor interaction and potency.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-hept-3-ynyl-1H-imidazole

InChI

InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10-8-11-9-12-10/h8-9H,2-3,6-7H2,1H3,(H,11,12)

InChI Key

UDXIRDIVFQGLKT-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCC1=CN=CN1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hept-3-ynyl-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated imidazole derivatives .

Scientific Research Applications

4-Hept-3-ynyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hept-3-ynyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Data of Selected Imidazole Derivatives

Compound Name Substituent(s) Molecular Weight Ki (H3R, nM) Melting Point (°C) Yield (%) Reference ID
4-Hept-3-ynyl-1H-imidazole Hept-3-ynyl at C4 178.25* 27 Not reported Not reported
4-Hex-3-ynyl-1H-imidazole Hex-3-ynyl at C4 164.23* 79 Not reported Not reported
4-(8-Phenyl-oct-3-ynyl)-1H-imidazole Phenyl-terminated oct-3-ynyl at C4 322.44* 3.5 Not reported Not reported
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole Bis-dithiocarbamate groups at C4/C5 563.70 Not reported 128–132 55
3-((5-Phenyl-1H-imidazol-1-yl)methyl)-1H-indole Phenylimidazole-indole hybrid 299.35 Not reported 57–58 Not reported

*Calculated molecular weights based on empirical formulas.

Key Findings:

Chain Length and Receptor Affinity :

  • 4-Hept-3-ynyl-1H-imidazole (Ki = 27 nM) shows higher H3R affinity than 4-Hex-3-ynyl-1H-imidazole (Ki = 79 nM), indicating that increasing alkyne chain length improves binding . However, the addition of a phenyl group at the terminal end of the chain (as in 4-(8-Phenyl-oct-3-ynyl)-1H-imidazole ) drastically enhances potency (Ki = 3.5 nM), suggesting hydrophobic interactions are critical for receptor engagement .

Synthetic Accessibility :

  • Derivatives with complex substituents (e.g., dithiocarbamate groups in Compound 10b from ) exhibit moderate yields (55–63%) and higher melting points (128–132°C), likely due to increased molecular rigidity . In contrast, indole-imidazole hybrids (e.g., Compound 111 from ) have lower melting points (57–58°C), reflecting structural flexibility .

Biological vs. Physicochemical Properties :

  • While 4-Hept-3-ynyl-1H-imidazole lacks reported melting point or synthesis data, its pharmacological profile is well-documented, emphasizing the trade-off between functional group complexity and bioactivity .

Functional Group Impact on Activity

  • Alkyne Chains : The hept-3-ynyl group provides optimal chain length for balancing lipophilicity and steric effects, enhancing membrane permeability and receptor binding compared to shorter chains .
  • Aromatic Substituents : Phenyl groups (e.g., in 4-(8-Phenyl-oct-3-ynyl)-1H-imidazole ) introduce π-π stacking interactions with H3R residues, significantly boosting affinity .
  • Heterocyclic Hybrids : Indole-imidazole hybrids (e.g., Compound 111 ) may target multiple receptor sites but lack explicit H3R data, highlighting the need for focused SAR studies .

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